Ethyl 4-bromo-3-oxopentanoate
Overview
Description
Ethyl 4-bromo-3-oxopentanoate is a chemical compound with the CAS Number: 36187-69-6 . It has a molecular weight of 223.07 and is in liquid form .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-3-oxopentanoate is represented by the formula C7H11BrO3 . The average mass is 223.064 Da and the monoisotopic mass is 221.989151 Da .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-oxopentanoate is a liquid . Its molecular weight is 223.07 .Scientific Research Applications
- Specific Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : This work reported a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate, which delivered a series of benzindenoazepines . The benzindenoazepine ring system is an attractive scaffold for biologically active compounds .
- Methods of Application or Experimental Procedures : The method involved a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate . This cycloaddition strategy has been extended to azadienes bearing a benzofuran or benzothiophene moiety . The utility of this method was showcased by gram-scale experiments and synthetic transformations of the product .
- Results or Outcomes : The result of this experiment was the construction of benzindeno-fused azepine derivatives . These benzindenoazepine derivatives were not easily obtained by using a traditional approach . The experiment delivered a series of benzindenoazepines with good yields and stereoselectivities .
Safety And Hazards
Ethyl 4-bromo-3-oxopentanoate is associated with several hazard codes including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
ethyl 4-bromo-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGNEZVXPTAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509680 | |
Record name | Ethyl 4-bromo-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-oxopentanoate | |
CAS RN |
36187-69-6 | |
Record name | Ethyl 4-bromo-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-bromo-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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